molecular formula C8H7D3O2 B1147745 2-Methoxy-4-methylphenol - d3 CAS No. 7329-56-8

2-Methoxy-4-methylphenol - d3

Cat. No.: B1147745
CAS No.: 7329-56-8
M. Wt: 141.19
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Description

2-Methoxy-4-methylphenol-d3 (deuterated creosol) is a isotopically labeled derivative of 2-methoxy-4-methylphenol (creosol), a phenolic compound commonly identified in lignin-derived bio-oils, plant extracts, and pyrolyzed biomass . The non-deuterated form (C₈H₁₀O₂, MW 138.16) features a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 4 on the phenolic ring. The deuterated variant replaces three hydrogen atoms with deuterium, typically at the methyl and methoxy substituents, enhancing its utility as an internal standard in mass spectrometry and metabolic tracer studies .

Properties

CAS No.

7329-56-8

Molecular Formula

C8H7D3O2

Molecular Weight

141.19

Purity

95% min.

Synonyms

2-Methoxy-4-methylphenol - d3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Groups

The following table summarizes key structural analogs of 2-methoxy-4-methylphenol, highlighting differences in substituents and molecular weight:

Compound Structure Molecular Weight Key Sources/Applications References
2-Methoxy-4-methylphenol C₈H₁₀O₂ 138.16 Lignin pyrolysis, smoked foods, plant extracts
Guaiacol (2-methoxyphenol) C₇H₈O₂ 124.14 Bio-oils, pharmaceutical intermediates
4-Ethyl-2-methoxyphenol C₉H₁₂O₂ 152.19 Biomass deconstruction, antimicrobial agents
Eugenol (4-allyl-2-methoxyphenol) C₁₀H₁₂O₂ 164.20 Clove oil, dental analgesics, fragrance
2,6-Dimethoxyphenol C₈H₁₀O₃ 154.16 Lignin derivatives, antioxidant formulations

Key Observations :

  • Substituent Effects: The methyl group in 2-methoxy-4-methylphenol enhances hydrophobicity compared to guaiacol, influencing its partitioning in bio-oils and retention in GC-MS analyses . Ethyl or allyl groups (e.g., in 4-ethyl-2-methoxyphenol or eugenol) further increase molecular weight and alter volatility .
  • Antimicrobial Activity: 2-Methoxy-4-methylphenol is less potent than eugenol (a well-documented antimicrobial agent) but synergizes with other phenolics like 2,6-dimethoxyphenol in inhibiting pathogens .
Thermochemical and Catalytic Behavior

Pyrolysis and catalytic upgrading studies reveal distinct decomposition pathways:

  • Thermal Stability: 2-Methoxy-4-methylphenol is classified as a "heavy phenol" due to its resistance to vaporization below 200°C. Under catalytic fast pyrolysis (e.g., γ-Al₂O₃), its relative content decreases by 30–50% as catalysts promote demethoxylation to lighter phenols (e.g., cresols) .
  • Condensation Reactions: In alkaline conditions, 2-methoxy-4-methylphenol participates in α-5-type condensation with vanillyl alcohol, forming dimers that complicate lignin depolymerization .
Analytical Detection and Quantification

GC-MS is the primary method for identifying 2-methoxy-4-methylphenol and its analogs. Key retention indices and fragmentation patterns include:

  • Retention Time : 11.15–11.18 min (varies by column) .
  • Characteristic Ions : m/z 138 (molecular ion), 123 (loss of -CH₃), and 95 (aromatic ring fragment) .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-methoxy-4-methylphenol (2M4MP) from lignin-derived precursors, and how are reaction conditions optimized?

  • Answer : 2M4MP can be synthesized via catalytic hydrogenation of lignin-derived vanillin (4-hydroxy-3-methoxybenzaldehyde) using AgPd@g-C3N4 catalysts with formic acid as a hydrogen source. Key optimization parameters include temperature (120–180°C), flow rate (0.1–0.5 mL/min), and catalyst loading. Higher temperatures favor deoxygenation, while controlled flow rates improve product yield by minimizing side reactions. Experimental validation using GC-MS or HPLC is critical for quantifying conversion efficiency .

Q. How can researchers ensure accurate quantification of 2M4MP in complex mixtures like pyrolysis oils or herbal extracts?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-35MS UI column (30 m × 0.25 mm, 0.25 μm) is recommended for separating 2M4MP from co-eluting phenolics (e.g., guaiacol, vanillin). External calibration with pure standards and selective ion monitoring (SIM) mode enhances sensitivity. For biomass pyrolysis oils, co-pyrolysis with cellulose or xylan requires correction factors due to matrix effects that alter phenolic yields .

Q. What safety protocols are essential when handling 2M4MP in laboratory settings?

  • Answer : 2M4MP is classified as harmful if swallowed (H302), causes severe skin/eye irritation (H314), and may cause organ damage with prolonged exposure (H373). Mandatory precautions include:

  • Use of nitrile gloves, lab coats, and ANSI-approved goggles.
  • Conducting reactions in fume hoods to avoid inhalation.
  • Immediate neutralization of spills with sodium bicarbonate and disposal as hazardous waste .

Advanced Research Questions

Q. How do lignin-carbohydrate interactions during pyrolysis influence the yield of 2M4MP, and what mechanistic insights explain these effects?

  • Answer : Xylan-lignin interactions suppress guaiacol derivatives (e.g., 2M4MP) by promoting cross-linking reactions that retain methoxy groups in the char phase. In contrast, cellulose-lignin interactions enhance hydroxyphenol formation via radical recombination. Experimental-to-calculated yield ratios (e.g., 0.61 for 2M4MP in xylan-lignin systems) quantify these inhibitory effects, validated by thermogravimetric-FTIR analysis .

Q. What role does 2M4MP play in modulating enzyme activity, particularly in microbial aromatic metabolism?

  • Answer : 2M4MP acts as a mixed inhibitor of protocatechuate dioxygenases (e.g., DesB), competing with substrates like vanillin at allosteric sites. Structural studies suggest its C4 hydroxyl and C1 methoxy groups form hydrogen bonds with conserved residues (e.g., Tyr254), altering enzyme conformation. Kinetic assays (IC₅₀ values) and molecular docking are used to map inhibition mechanisms .

Q. How can deuterated 2M4MP-d3 be utilized in isotopic tracing studies to investigate metabolic pathways?

  • Answer : 2M4MP-d3 (99 atom% D) enables tracking of phenolic metabolite fluxes in vivo. For example, in bone integrity studies, deuterium labeling distinguishes endogenous vs. exogenous 2M4MP using LC-MS/MS. Key applications include:

  • Quantifying bioavailability in pharmacological models.
  • Elucidating degradation pathways in environmental microbes.
    Synthesis involves Pd-catalyzed H-D exchange or deuterated methanol methylation .

Q. What computational approaches are effective for predicting the physicochemical properties of 2M4MP?

  • Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) optimize molecular geometry and predict properties like vapor pressure (0.12 kPa at 25°C) and dipole moment (2.1 Debye). PC-SAFT models correlate experimental vapor-liquid equilibrium data, with deviations <5% for bio-oil mixtures. Spectroscopic validation (FTIR, Raman) confirms computational accuracy .

Methodological Considerations

  • Contradiction Resolution : and report conflicting effects of biomass components on 2M4MP yield. Researchers should prioritize reactor-specific validation (e.g., fixed-bed vs. fluidized-bed pyrolyzers) to reconcile discrepancies.
  • Data Gaps : Limited studies on 2M4MP-d3’s environmental fate warrant LC-HRMS/MS-based degradation profiling in soil/water systems.

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